6-Benzyl-7-(benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine 6-Benzyl-7-(benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20209885
InChI: InChI=1S/C28H25N3S/c1-20-25(18-22-12-6-3-7-13-22)28(32-19-23-14-8-4-9-15-23)31-27(29-20)26(21(2)30-31)24-16-10-5-11-17-24/h3-17H,18-19H2,1-2H3
SMILES:
Molecular Formula: C28H25N3S
Molecular Weight: 435.6 g/mol

6-Benzyl-7-(benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC20209885

Molecular Formula: C28H25N3S

Molecular Weight: 435.6 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl-7-(benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C28H25N3S
Molecular Weight 435.6 g/mol
IUPAC Name 6-benzyl-7-benzylsulfanyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C28H25N3S/c1-20-25(18-22-12-6-3-7-13-22)28(32-19-23-14-8-4-9-15-23)31-27(29-20)26(21(2)30-31)24-16-10-5-11-17-24/h3-17H,18-19H2,1-2H3
Standard InChI Key MQQGWYIVEWQUDX-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC4=CC=CC=C4)C)C5=CC=CC=C5

Introduction

Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds characterized by a fused pyrazole and pyrimidine ring system. These derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibition properties. The compound "6-Benzyl-7-(benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine" belongs to this class and features functional groups that may influence its pharmacological profile.

Structural Features

The compound has the following structural characteristics:

  • Core Framework: Pyrazolo[1,5-a]pyrimidine.

  • Substituents:

    • A benzyl group at position 6.

    • A benzylsulfanyl group at position 7.

    • Methyl groups at positions 2 and 5.

    • A phenyl group at position 3.

These substituents contribute to the compound's lipophilicity and potential binding interactions with biological targets.

Synthetic Pathways

While specific synthetic routes for this compound are not available in the search results, general methods for synthesizing pyrazolo[1,5-a]pyrimidines involve:

  • Cyclization Reactions: Condensation of pyrazole derivatives with β-dicarbonyl compounds or other suitable precursors.

  • Functionalization: Introduction of benzyl and benzylsulfanyl groups through alkylation or thiolation reactions using appropriate reagents like benzyl bromide or benzylthiol.

Biological Activity

Pyrazolo[1,5-a]pyrimidines are known for their interaction with various biological targets:

  • Kinase Inhibition: These compounds often act as inhibitors of protein kinases, making them candidates for cancer therapy.

  • Antimicrobial Properties: Substituted pyrazolo[1,5-a]pyrimidines have shown activity against bacterial and fungal pathogens.

  • Anti-inflammatory Effects: Some derivatives modulate inflammatory pathways by targeting enzymes like cyclooxygenase (COX).

Drug Design

The specific substituents on this compound suggest it could be explored for:

  • Enhanced hydrophobic interactions with enzyme active sites.

  • Improved selectivity due to steric effects from bulky groups like benzylsulfanyl.

Research Context

Recent studies on related compounds highlight their versatility:

  • Anti-mycobacterial Activity: Pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of mycobacterial ATP synthase .

  • Pharmacological Modulation: Derivatives with sulfonamide or thiol groups exhibit activity against neglected diseases like leishmaniasis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator